molecular formula C10H20O2 B3056137 tert-butyl 3,3-dimethylbutanoate CAS No. 69341-75-9

tert-butyl 3,3-dimethylbutanoate

Cat. No.: B3056137
CAS No.: 69341-75-9
M. Wt: 172.26 g/mol
InChI Key: JECSMAJWAQZWRS-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-dimethylbutanoate: is an organic compound with the molecular formula C10H20O2. It is an ester derived from 3,3-dimethylbutanoic acid and tert-butanol. This compound is known for its use in organic synthesis and as an intermediate in various chemical reactions .

Scientific Research Applications

tert-Butyl 3,3-dimethylbutanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3,3-dimethylbutanoate can be synthesized through the esterification of 3,3-dimethylbutanoic acid with tert-butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-dimethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Sodium methoxide or other alkoxide catalysts.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products Formed:

    Hydrolysis: 3,3-dimethylbutanoic acid and tert-butanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethylbutanoate involves its interaction with various molecular targets. In transesterification reactions, the tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses to release the new ester and the leaving group .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3,3-dimethylbutanoate is unique due to its bulky tert-butyl group, which provides steric hindrance and affects its reactivity and stability compared to other esters. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

tert-butyl 3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,3)7-8(11)12-10(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECSMAJWAQZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219387
Record name Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69341-75-9
Record name Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069341759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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